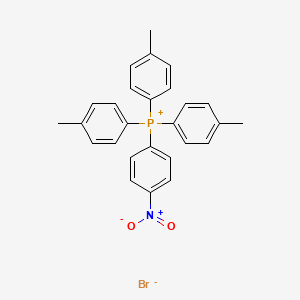
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-methylphenyl groups and one 4-nitrophenyl group, with a bromide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 4-nitrobromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitro group can also undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the nitro group, making it less reactive in redox reactions.
Tris(4-nitrophenyl)phosphine: Contains three nitro groups, making it more electron-deficient and reactive.
Tris(4-methoxyphenyl)phosphine: Features methoxy groups, which are electron-donating, altering its reactivity compared to the nitro-substituted compound.
Uniqueness
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group
Propriétés
Numéro CAS |
88257-51-6 |
|---|---|
Formule moléculaire |
C27H25BrNO2P |
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
tris(4-methylphenyl)-(4-nitrophenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25NO2P.BrH/c1-20-4-12-24(13-5-20)31(25-14-6-21(2)7-15-25,26-16-8-22(3)9-17-26)27-18-10-23(11-19-27)28(29)30;/h4-19H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PBNSGPPETMZCKS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


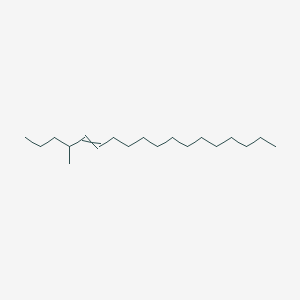
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
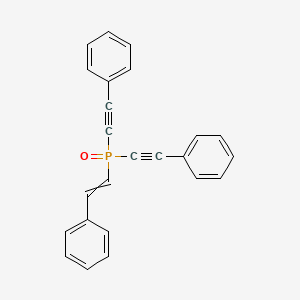
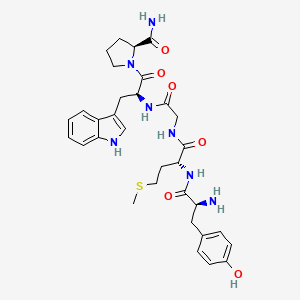

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
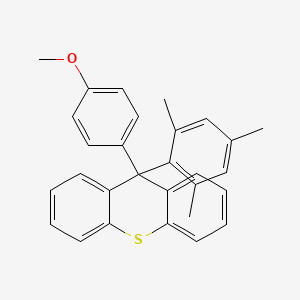
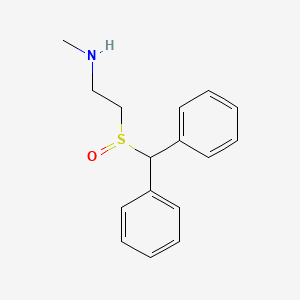

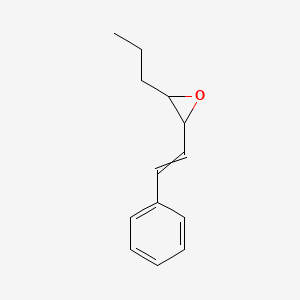
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
